

# Spectroscopic Analysis of Perfluorotributylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Perfluamine

Cat. No.: B110025

[Get Quote](#)

## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Perfluorotributylamine (PFTBA), a perfluorinated tertiary amine with the chemical formula  $N(C_4F_9)_3$ . Due to the ambiguity of the term "**Perfluamine**," this document focuses on PFTBA, a well-characterized and widely used perfluorinated compound. PFTBA serves as a pertinent example for researchers, scientists, and drug development professionals working with fluorinated molecules. It is notably used as a calibrant for mass spectrometry and as a component in artificial blood and electronic coolants.<sup>[1][2]</sup> This guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

## Chemical Structure and Properties

- IUPAC Name: 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine<sup>[3]</sup>
- Molecular Formula:  $C_{12}F_{27}N$ <sup>[3]</sup>
- Molecular Weight: 671.09 g/mol <sup>[3]</sup>
- CAS Number: 311-89-7<sup>[3]</sup>

## Mass Spectrometry Data

Perfluorotributylamine is a standard compound for tuning and calibrating mass spectrometers, particularly for electron ionization (EI) mode, due to its predictable fragmentation pattern.[\[1\]](#)[\[4\]](#)[\[5\]](#)

## Key Mass Fragments

The electron ionization mass spectrum of PFTBA is characterized by a series of prominent high-mass ions, making it an excellent calibrant for a wide mass range.

m/z	Relative Abundance (Typical)	Plausible Fragment
69	High	CF <sub>3</sub> <sup>+</sup>
131	Moderate	C <sub>3</sub> F <sub>5</sub> <sup>+</sup>
219	High	C <sub>4</sub> F <sub>9</sub> <sup>+</sup>
264	Moderate	C <sub>5</sub> F <sub>10</sub> N <sup>+</sup>
414	Low	C <sub>8</sub> F <sub>16</sub> N <sup>+</sup>
502	Low	C <sub>9</sub> F <sub>20</sub> N <sup>+</sup>
671	Very Low / Absent	[M] <sup>+</sup> (Molecular Ion)

Data sourced from NIST Mass Spectrometry Data Center and other spectroscopic databases.[\[3\]](#)[\[4\]](#)[\[6\]](#)

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing PFTBA is through GC-MS.

- Sample Preparation: PFTBA is a liquid and can be dissolved in a suitable solvent like methanol or methyl-tert-butyl ether if necessary, though direct injection is also common.[\[2\]](#)[\[3\]](#)
- Gas Chromatography (GC):
  - Injector: Typically set at a high temperature (e.g., 280°C).[\[5\]](#)

- Carrier Gas: Helium is commonly used.
- Column: A non-polar or medium-polarity column is suitable.
- Oven Program: A temperature ramp is employed, for instance, starting at 60°C and ramping up to 280°C.<sup>[5]</sup>
- Mass Spectrometry (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.<sup>[5]</sup>
  - Mass Analyzer: Quadrupole, ion trap, or high-resolution analyzers like FT-ICR can be used.<sup>[5][7]</sup>
  - Detector: An electron multiplier is used for ion detection.<sup>[5]</sup>
  - Tuning: The instrument is tuned using the known fragmentation pattern of PFTBA itself.<sup>[5]</sup>

## Infrared (IR) Spectroscopy Data

The IR spectrum of PFTBA is dominated by strong C-F bond stretching vibrations.

### Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1300 - 1100	Very Strong	C-F stretching modes
~750 - 650	Strong	C-F bending modes

Note: Specific peak values can be found in spectral databases like the NIST WebBook.<sup>[8][9]</sup>

## Experimental Protocol: Neat Liquid IR Spectroscopy

As PFTBA is a liquid at room temperature, its IR spectrum is conveniently measured "neat" (undiluted).

- Sample Preparation: A single drop of PFTBA is placed directly onto an IR-transparent salt plate (e.g., NaCl or KBr).<sup>[3][10]</sup> A second salt plate is placed on top to create a thin liquid film.<sup>[10]</sup>

- Instrument Setup:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
  - Spectral Range: Typically scanned from 4000 to 400  $\text{cm}^{-1}$ .[\[11\]](#)
  - Background: A background spectrum of the clean salt plates is taken first for subtraction.  
[\[11\]](#)
- Data Acquisition: The sample holder with the salt plates is placed in the IR beam path, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.  
[\[11\]](#)
- Alternative Method (ATR-FTIR): For viscous liquids or to simplify cleaning, Attenuated Total Reflectance (ATR) is an excellent alternative. A drop of the sample is placed on the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded.[\[11\]](#)[\[12\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

For perfluorinated compounds like PFTBA,  $^{19}\text{F}$  NMR is the most informative NMR technique.  $^1\text{H}$  NMR would only show signals from any hydrogen-containing impurities, and  $^{13}\text{C}$  NMR signals are split by the attached fluorine atoms.

### $^{19}\text{F}$ NMR Spectroscopy

The  $^{19}\text{F}$  NMR spectrum of PFTBA shows distinct signals for each of the chemically non-equivalent fluorine environments in the butyl chains. The chemical shifts are typically referenced to  $\text{CFCl}_3$  at 0.0 ppm.

Approximate Chemical Shift (ppm)	Assignment	Multiplicity
~ -81	-CF <sub>3</sub>	Triplet
~ -121	-CF <sub>2</sub> - (alpha to N)	Multiplet
~ -124	-CF <sub>2</sub> - (beta to N)	Multiplet
~ -126	-CF <sub>2</sub> - (gamma to N)	Multiplet

Note: Exact chemical shifts and coupling constants can vary with the solvent and spectrometer frequency. Data is available on platforms like SpectraBase, though full access may require a subscription.[\[13\]](#)

## Experimental Protocol: <sup>19</sup>F NMR Spectroscopy

Acquiring high-quality <sup>19</sup>F NMR spectra requires consideration of the unique properties of the <sup>19</sup>F nucleus.

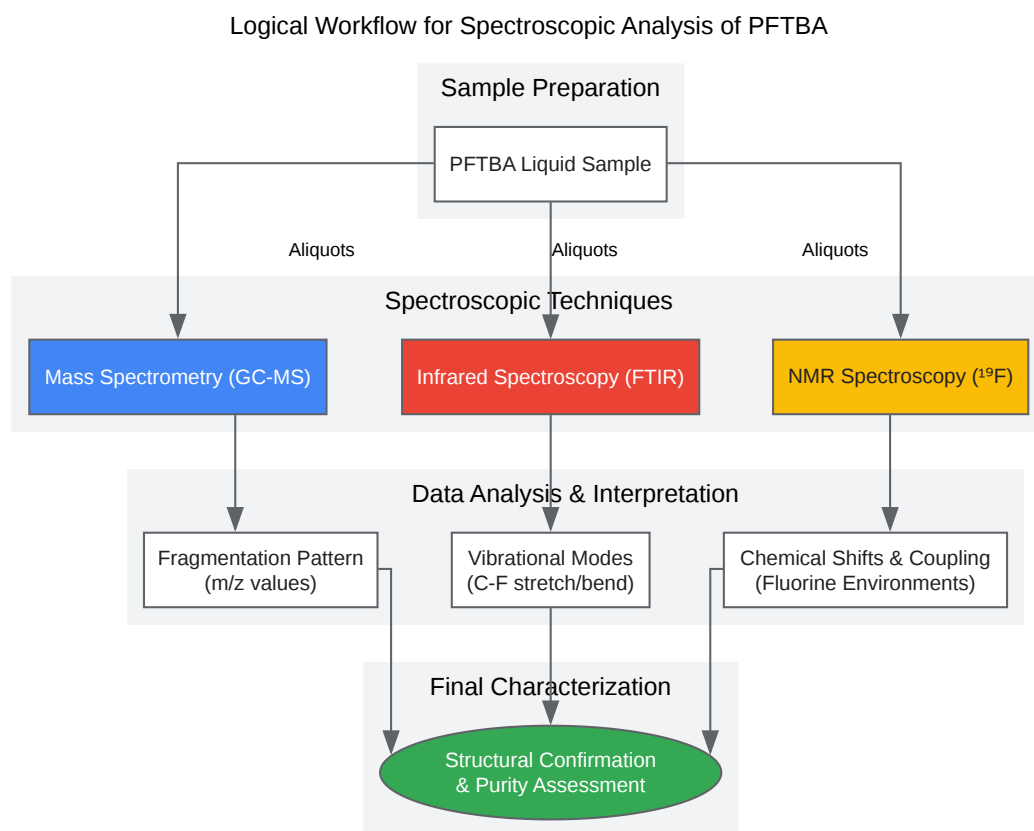
- Sample Preparation: The PFTBA sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard NMR tube.
- Instrument Setup:
  - Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting <sup>19</sup>F.
  - Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent and shimmed as usual.
  - Spectral Width: A very large spectral width (e.g., up to 500,000 Hz) should initially be used for unknown compounds, as <sup>19</sup>F chemical shifts span a wide range (over 500 ppm).[\[14\]](#)
  - Transmitter Offset: The center of the spectrum (transmitter offset) should be set to an estimated value for the compound class, or to 0 ppm if completely unknown.[\[14\]](#)
- Data Acquisition:

- A standard pulse sequence for  $^{19}\text{F}$  detection is used.
- If proton coupling is not desired, a proton decoupling sequence can be applied.
- The number of scans is adjusted based on the sample concentration.
- Processing: After Fourier transformation, the spectrum is phased and baseline corrected. The chemical shifts are referenced, typically to an internal or external standard like  $\text{CFCl}_3$ .

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like Perfluorotributylamine.



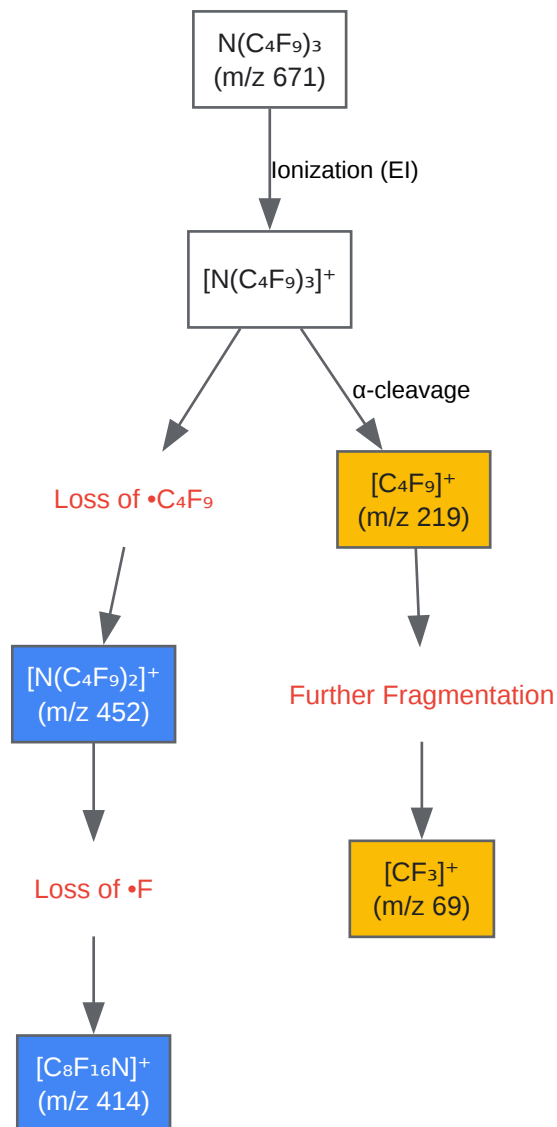
[Click to download full resolution via product page](#)

Caption: Workflow for PFTBA Spectroscopic Analysis.

## Mass Spectrometry Fragmentation Pathway

This diagram shows a simplified, conceptual pathway of how Perfluorotributylamine might fragment in an electron ionization mass spectrometer.

## Conceptual Fragmentation of PFTBA in MS



[Click to download full resolution via product page](#)

Caption: Conceptual PFTBA Fragmentation Pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Perfluorotributylamine - Wikipedia [en.wikipedia.org]
- 2. Perfluorotributylamine, Mass Spec Std, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Perfluorotributylamine | N(C4F9)3 | CID 9397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Volume # 3(130), May - June 2020 — "Three series ions of perfluorotributylamine mass-spectrum (PFTBA)" [notes.fluorine1.ru]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Perfluorotributylamine [webbook.nist.gov]
- 9. Perfluorotributylamine [webbook.nist.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 13. spectrabase.com [spectrabase.com]
- 14. F19 detection [nmr.chem.ucsb.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of Perfluorotributylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110025#spectroscopic-data-of-perfluamine-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)